molecular formula C45H55N7O10 B1664744 (3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid CAS No. 131449-37-1

(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid

Cat. No.: B1664744
CAS No.: 131449-37-1
M. Wt: 854.0 g/mol
InChI Key: IHDGRMXKGXPBRQ-XEJAQAJBSA-N
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Description

A-70874 is a compound known for its high selectivity and potency for the cholecystokinin receptor. It is primarily used in scientific research and has a molecular formula of C45H55N7O10 and a molecular weight of 853.974 .

Preparation Methods

The preparation of A-70874 involves specific synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that ensure its high selectivity and potency for the cholecystokinin receptor. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

A-70874 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include dimethyl sulfoxide, polyethylene glycol, and Tween 80. The major products formed from these reactions are typically derivatives of A-70874 that retain its high selectivity and potency for the cholecystokinin receptor .

Scientific Research Applications

A-70874 is widely used in scientific research due to its high selectivity and potency for the cholecystokinin receptor. It has applications in chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions of cholecystokinin receptors. In biology, it helps in understanding the role of cholecystokinin in various physiological processes. In medicine, it is used to explore potential therapeutic applications for conditions related to cholecystokinin receptor activity. In industry, it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

A-70874 exerts its effects by selectively binding to the cholecystokinin receptor. This binding modulates the activity of the receptor, leading to various physiological effects. The molecular targets and pathways involved include the cholecystokinin receptor and its associated signaling pathways. This modulation can influence processes such as anxiety, depression, cognition, and feeding behavior .

Comparison with Similar Compounds

A-70874 is unique in its high selectivity and potency for the cholecystokinin receptor. Similar compounds include A-71623 and other cholecystokinin receptor agonists and antagonists. Compared to these compounds, A-70874 exhibits superior selectivity and potency, making it a valuable tool in scientific research .

Properties

CAS No.

131449-37-1

Molecular Formula

C45H55N7O10

Molecular Weight

854.0 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C45H55N7O10/c1-45(2,3)62-44(61)51-36(25-30-27-49-34-16-9-8-14-32(30)34)42(59)52(41(58)35(47-4)24-29-12-6-5-7-13-29)43(60)37(26-39(55)56)50-40(57)33(46)15-10-11-23-48-38(54)22-19-28-17-20-31(53)21-18-28/h5-9,12-14,16-22,27,33,35-37,47,49,53H,10-11,15,23-26,46H2,1-4H3,(H,48,54)(H,50,57)(H,51,61)(H,55,56)/b22-19+/t33-,35-,36-,37-/m0/s1

InChI Key

IHDGRMXKGXPBRQ-XEJAQAJBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)[C@H](CC3=CC=CC=C3)NC)C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCNC(=O)/C=C/C4=CC=C(C=C4)O)N

SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)C(CC3=CC=CC=C3)NC)C(=O)C(CC(=O)O)NC(=O)C(CCCCNC(=O)C=CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)C(CC3=CC=CC=C3)NC)C(=O)C(CC(=O)O)NC(=O)C(CCCCNC(=O)C=CC4=CC=C(C=C4)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

WXDF

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 70874
A-70874
Boc-Trp-Lys(epsilon-N-4-hydroxycinnamoyl)-Asp-(N-methyl)Phe-NH2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Reactant of Route 2
(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Reactant of Route 3
(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Reactant of Route 4
(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Reactant of Route 5
(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid

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